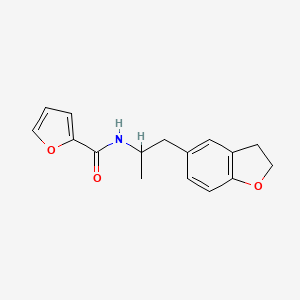

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is a synthetic compound featuring a dihydrobenzofuran core substituted at the 5-position with a propan-2-yl group, which is further modified by a furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(17-16(18)15-3-2-7-19-15)9-12-4-5-14-13(10-12)6-8-20-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJBKRRHTDDLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions or via transition-metal catalysis of aryl acetylenes.

Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.

Formation of the Furan-2-carboxamide Moiety: This can be synthesized by reacting furan-2-carboxylic acid with an amine derivative under dehydrative conditions.

Industrial Production Methods

Industrial production of such compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex heterocyclic systems like benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Benzofuran-2,3-dione

Reduction: Dihydrofuran derivatives

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide has been investigated for various biological activities, particularly in the context of anticancer research. Preliminary studies suggest significant cytotoxic effects against multiple cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The following table summarizes its effects on various cancer cell lines:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | K-562 | 56.84 |

| Non-Small Cell Lung Cancer | NCI-H460 | 80.92 |

| Colon Cancer | HCT-116 | 72.14 |

| CNS Cancer | U251 | 73.94 |

The mechanisms underlying its anticancer activity include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Evidence suggests activation of apoptotic pathways, leading to programmed cell death in cancer cells.

- Molecular Target Interaction : The compound can bind to various receptors and enzymes involved in cell signaling pathways.

Scientific Research Applications

This compound has several notable applications:

- Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for its potential antibacterial and antiviral activities due to the presence of both benzofuran and furan rings.

- Medicine : Explored as a potential lead compound for developing new therapeutic agents, particularly in treating cancer and infectious diseases.

- Industry : Utilized in developing new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways, thereby modulating their activity.

Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The dihydrobenzofuran core distinguishes the target compound from analogs with isobenzofuran or furopyridine systems:

- Dihydroisobenzofuran Derivatives (e.g., 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, ): Isobenzofuran systems exhibit a fused benzene and furan ring with different electronic properties compared to dihydrobenzofuran.

Functional Group Variations

Table 1: Key Structural Comparisons

Substituent Position and Bioactivity

- 5- vs. 6-Substitution : In dihydrobenzofuran derivatives (e.g., 5-MAPDB vs. 6-MAPDB), substitution at the 5-position (as in the target compound) may favor interactions with serotonin or dopamine receptors, while 6-substitution could alter metabolic stability .

- Amine vs. Carboxamide : The target compound’s carboxamide group replaces the amine in MAPDB analogs, likely reducing CNS stimulation (common in amine-based stimulants) and improving metabolic stability through decreased susceptibility to oxidative deamination .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both benzofuran and furan moieties, which are known for their diverse biological activities. The presence of the carboxamide functional group enhances its solubility and biological reactivity, making it a suitable candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Notably, 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide has been investigated for its effects on various cancer cell lines:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Leukemia | K-562 | 56.84 |

| SR | 60.89 | |

| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |

| NCI-H460 | 80.92 | |

| Colon Cancer | HCT-116 | 72.14 |

| KM12 | 41.49 | |

| SW-620 | 40.82 | |

| CNS Cancer | SNB-75 | 58.02 |

| U251 | 73.94 | |

| Melanoma | Various | Not specified |

| Ovarian Cancer | Various | Not specified |

These results demonstrate significant cytotoxic effects across multiple cancer types, suggesting a broad spectrum of activity that merits further investigation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, disrupting essential cellular processes.

- Apoptosis Induction : Evidence suggests that it can activate apoptotic pathways, leading to programmed cell death in cancer cells. This includes the release of cytochrome c from mitochondria and activation of caspases .

- Molecular Target Interaction : The compound can bind to various receptors and enzymes involved in cell signaling pathways, potentially modulating their activity and affecting tumor growth dynamics .

Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

- A study demonstrated that derivatives could selectively target BRCA-deficient cancer cells, showcasing their potential as targeted therapies .

- Additional research indicated that modifications to the benzofuran structure could enhance anticancer activity, suggesting that structural optimization is crucial for developing effective therapeutic agents .

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving various cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations ranging from 0.20–4.79 µg/mL across different types of cancer cells, highlighting its potential as a lead compound in drug development .

- Mechanistic Insights : Another study explored the apoptotic mechanisms activated by related compounds, providing insights into how these agents can induce cell death through mitochondrial pathways and caspase activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide, and how is purity ensured?

- Methodology : The compound is typically synthesized via coupling reactions between benzofuran derivatives (e.g., 2,3-dihydrobenzofuran-5-amine) and furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, followed by spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity .

- Purity Assurance : High-Performance Liquid Chromatography (HPLC) with UV detection is used to verify purity (>95%). Recrystallization from ethanol or methanol may further enhance crystallinity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., dihydrobenzofuran protons at δ 6.5–7.0 ppm, furan protons at δ 7.2–7.5 ppm) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650 cm⁻¹) and furan ring vibrations (~3100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 314.12) .

Q. How is the compound screened for initial biological activity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Target Identification : Radioligand binding assays or enzyme inhibition studies (e.g., kinase profiling) to identify molecular targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables :

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but may require lower temperatures to avoid side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate coupling reactions.

- Time/Temperature : Controlled reflux (60–80°C for 6–12 hours) balances yield and decomposition .

- Monitoring : Thin-Layer Chromatography (TLC) tracks reaction progress, while HPLC quantifies intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

- Approaches :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations on the dihydrobenzofuran or furan rings) to identify critical functional groups .

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .

- Data Reconciliation : Meta-analysis of published IC₅₀ values with attention to cell line specificity and compound purity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In Silico Models :

- ADME Prediction : SwissADME or ADMETLab estimate absorption (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 or EGFR kinases) to rationalize activity .

- Quantum Mechanics : DFT calculations (e.g., Gaussian 16) optimize geometry and electronic properties (HOMO-LUMO gaps) .

Q. How to design derivatives with enhanced bioactivity?

- Strategies :

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or halogens (Cl, F) on the furan ring to modulate electronic effects .

- Heterocycle Replacement : Substitute dihydrobenzofuran with thiophene or pyridine to alter steric and electronic profiles .

- Validation : Synthesize derivatives via parallel synthesis and screen in dose-response assays .

Q. Why might in vivo efficacy deviate from in vitro results, and how can this be addressed?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.